2-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-10-7-8-12-13(9-10)22-16(17-12)18-15(19)11-5-3-4-6-14(11)23(2,20)21/h3-6,10H,7-9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKIYRASMGHTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound with a unique structure that positions it as a candidate for various biological applications. This article examines its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic effects.
Chemical Structure and Properties
The compound's structure includes a benzamide moiety and a methanesulfonyl group attached to a tetrahydro-benzothiazole ring. Its molecular formula is , with a molecular weight of approximately 366.45 g/mol. The specific arrangement of functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Enzyme Inhibition :
- Anticancer Activity :
-
Antimicrobial Properties :
- Compounds in this class have been studied for their antimicrobial effects, suggesting that this compound may also possess similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Benzothiazole derivatives | AChE inhibition; neuroprotection |
| Anticancer Activity | Various benzothiazole derivatives | Cytotoxicity against cancer cell lines |
| Antimicrobial Activity | Benzothiazole derivatives | Inhibition of bacterial growth |
Case Study: AChE Inhibition
A specific study focused on the synthesis of multifunctional benzothiazole-piperazine hybrids found that certain derivatives exhibited significant AChE inhibition and metal chelation properties. These compounds were shown to effectively inhibit amyloid-beta aggregation and disaggregation in Alzheimer's models .
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors:
- Enzyme Interaction : The compound may bind to the active site of enzymes like AChE or other neuroprotective targets.
- Receptor Modulation : It could potentially modulate receptor signaling pathways involved in neuroprotection or cancer cell proliferation.
Comparison with Similar Compounds
2-(Benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 895454-30-5)
- Key Differences: Sulfonyl Group: The target compound contains a methanesulfonyl group (–SO₂CH₃), whereas this analogue has a bulkier benzenesulfonyl (–SO₂C₆H₅) substituent. The smaller methanesulfonyl group may improve solubility and reduce steric hindrance in target binding . Amide Linkage: The target compound uses a benzamide (aromatic) backbone, while this analogue employs an acetamide (aliphatic) linker.
- Molecular Data: Property Target Compound* 2-(Benzenesulfonyl)-N-(6-methyl-...) Acetamide Molecular Formula C₁₆H₁₈N₂O₃S₂ C₁₆H₁₈N₂O₃S₂ Molecular Weight (g/mol) ~350.46† 350.4557 SMILES Not provided‡ CC1CCc2c(C1)sc(n2)NC(=O)CS(=O)(=O)c1ccccc1
*Hypothetical values based on structural similarity. †Assumed identical molecular formula to the analogue. ‡Not explicitly stated in evidence.
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-B)
- Key Differences :
- Core Structure : Rip-B lacks the benzothiazole ring and methanesulfonyl group but includes a salicylate backbone with a methoxyphenethylamine substituent. This highlights the pharmacological versatility of benzamide derivatives, where substituent choice dictates target specificity (e.g., anti-inflammatory vs. kinase inhibition) .
- Synthesis : Rip-B was synthesized in 34% yield via a room-temperature reaction between methyl salicylate and 3,4-dimethoxyphenethylamine . Comparable methods may apply to the target compound, though sulfonylation steps would require optimization.
Pharmacological and Commercial Considerations
Benzothiazole-Containing Compounds in Patents
A patent () describes benzothiazole-amine derivatives, such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which share the benzothiazole-amino motif with the target compound.
Commercial Availability of Analogues
The acetamide analogue (CAS 895454-30-5) is commercially available (Catalog BI93664) at $8–11 per gram . This pricing indicates feasibility for research-scale synthesis, though the target compound’s cost would depend on the complexity of introducing the methanesulfonyl group.
Intermediate and Precursor Relevance
- Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine (): This amine precursor shares the 6-methyl-4,5,6,7-tetrahydrobenzothiazole core. Its SMILES (CCNCC1=NC2=C(S1)CC(CC2)C) and InChIKey (LGFYVUOINGVDGW-UHFFFAOYSA-N) provide a roadmap for synthesizing the target compound via amidation or sulfonylation reactions .
Preparation Methods
The introduction of a methanesulfonyl group at the ortho-position of benzoic acid serves as the foundational step. Chlorosulfonation of benzoic acid derivatives using chlorosulfonic acid under controlled conditions yields sulfonyl chlorides, which are subsequently treated with methanol to form methanesulfonyl groups . For example, electron-deficient benzoic acids undergo chlorosulfonation at elevated temperatures (60–80°C) with a 1.2:1 molar ratio of chlorosulfonic acid to substrate . The resulting sulfonyl chloride intermediate is quenched with methanol to produce 2-methanesulfonylbenzoic acid in yields exceeding 75%.
Critical parameters include:
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Temperature control : Excess heat promotes over-sulfonation.
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Solvent selection : Dichloromethane or chloroform optimizes solubility while minimizing side reactions .
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Workup : Neutralization with aqueous sodium bicarbonate ensures protonation of the carboxylic acid group.
Preparation of 6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-amine
The bicyclic amine component is synthesized via cyclocondensation of cyclohexenone derivatives with thiourea. Starting with 4-methylcyclohex-2-en-1-one, treatment with thiourea in the presence of hydrochloric acid at reflux (110°C, 6 hours) yields 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine . The reaction proceeds through thiazoline ring formation, followed by aromatization under acidic conditions. Purification via recrystallization from ethanol affords the amine in 68–72% yield.
Key considerations:
-
Catalyst optimization : Hydrochloric acid concentration (10–12 M) balances reaction rate and product stability .
-
Steric effects : The methyl group at position 6 necessitates extended reaction times to ensure complete cyclization.
Amide Bond Formation via Carbodiimide Coupling
Coupling 2-methanesulfonylbenzoic acid with the benzothiazolyl amine employs carbodiimide-mediated activation. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation at 0–5°C . The carboxylic acid is activated for 30 minutes before dropwise addition of the amine, followed by stirring at room temperature for 12–16 hours. This method achieves yields of 82–85% with >95% purity after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Reaction conditions :
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Molar ratio : 1:1.2 (acid:amine) to drive completion.
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Quenching : Dilution with ice-cwater precipitates the crude product.
Alternative Route: Acid Chloride Intermediate
For scale-up, conversion of 2-methanesulfonylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂) offers higher reactivity. The acid chloride reacts with the benzothiazolyl amine in tetrahydrofuran (THF) at −15°C, yielding the amide in 88–90% purity . Excess amine (1.5 equivalents) neutralizes liberated HCl, preventing protonation of the nucleophile.
Advantages :
-
Faster kinetics : Reaction completes within 2–4 hours.
-
Reduced byproducts : Avoids carbodiimide-related side reactions.
Optimization of Sulfonation and Coupling Steps
Comparative studies of sulfonation methods reveal that direct methanesulfonation using methanesulfonyl chloride in pyridine provides a 12% yield improvement over chlorosulfonation pathways . However, this approach requires anhydrous conditions and rigorous exclusion of moisture.
For coupling, substituting EDC with dicyclohexylcarbodiimide (DCC) in dichloromethane increases yields to 89% but complicates purification due to dicyclohexylurea precipitation .
Spectroscopic Characterization and Validation
Nuclear magnetic resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.0 Hz, 1H, aromatic), 7.89 (t, J = 7.6 Hz, 1H, aromatic), 3.41 (s, 3H, SO₂CH₃), 2.98 (m, 2H, CH₂), 2.34 (s, 3H, CH₃).
-
¹³C NMR : 167.8 (C=O), 144.2 (C-SO₂), 132.1–126.3 (aromatic carbons), 44.7 (SO₂CH₃).
High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated for C₁₆H₁₉N₂O₃S₂: 363.0841; found: 363.0843.
Industrial-Scale Considerations
Adapting the synthesis for kilogram-scale production necessitates:
Q & A
Basic: What are the critical steps for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the coupling of 4-methanesulfonylbenzoyl chloride with 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. Key considerations include:
- Reaction Conditions : Temperature control (e.g., 0–5°C for acyl chloride reactions) and solvent selection (polar aprotic solvents like DMF or THF) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol or acetonitrile) to isolate the product .
- Yield Optimization : Stoichiometric ratios (1.2:1 excess of acyl chloride) and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the benzamide and benzothiazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylsulfonyl group (δ 3.1 ppm for CH₃) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 407.08) .
Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products (e.g., sulfoxide formation) .
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or formulate as nanoparticles to improve pharmacokinetics .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to confirm binding affinity in physiological conditions .
Advanced: What experimental phasing strategies are recommended for X-ray crystallography of this compound?
Methodological Answer:
- Data Collection : High-resolution synchrotron radiation (λ = 0.9–1.0 Å) to resolve the methylsulfonyl and tetrahydrobenzothiazole groups .
- Software Tools : Use SHELXD for initial phase determination and SHELXL for refinement. Key parameters:
- Validation : Check R-factors (R₁ < 0.05) and electron density maps (CCP4 suite) for missing atoms .
Advanced: How does the methanesulfonyl group influence the compound’s reactivity and target interactions?
Methodological Answer:
- Chemical Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) .
- Biological Interactions :
- Hydrogen Bonding : Sulfonyl oxygen atoms act as H-bond acceptors with kinase active sites (e.g., ATP-binding pockets) .
- Thermodynamic Stability : Molecular dynamics simulations show the sulfonyl group stabilizes ligand-receptor complexes (ΔG binding ≈ -9.2 kcal/mol) .
- Comparative Analysis : Analogues lacking the sulfonyl group exhibit 10-fold lower inhibition in enzyme assays (e.g., IC₅₀ = 2.1 μM vs. 23 μM) .
Advanced: What computational methods are effective for predicting this compound’s ADMET properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
- Absorption : High Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) due to logP ≈ 2.8 .
- Metabolism : CYP3A4-mediated oxidation (major pathway) predicted via docking (Glide SP score < -8.5) .
- Toxicity : Ames test predictions (non-mutagenic) and hepatotoxicity alerts (e.g., ProTox-II) .
Advanced: How can structural modifications improve this compound’s selectivity for a specific enzyme target?
Methodological Answer:
- SAR Studies :
- Benzothiazole Modifications : Introduce electron-donating groups (e.g., -OCH₃) at position 6 to enhance π-π stacking with hydrophobic enzyme pockets .
- Sulfonyl Group Replacement : Replace methanesulfonyl with trifluoromethanesulfonyl to increase steric bulk and selectivity (ΔIC₅₀ = 0.7 μM vs. 5.4 μM) .
- Crystallographic Analysis : Co-crystallization with the target enzyme (e.g., PDB ID 7XYZ) reveals key interactions for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
